O-Sulfo-D-serine - 19794-48-0

O-Sulfo-D-serine

Catalog Number: EVT-248758
CAS Number: 19794-48-0
Molecular Formula: C3H7NO6S
Molecular Weight: 186.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

O-Sulfo-D-serine can be synthesized through various biochemical pathways involving sulfotransferases, which catalyze the transfer of sulfate groups to hydroxyl-containing compounds. These enzymes are crucial in the biosynthesis of sulfated compounds from available substrates, including D-serine.

Classification

O-Sulfo-D-serine falls under the category of sulfated amino acids. It is classified as a post-translationally modified amino acid due to the addition of a sulfate group to the hydroxyl side chain of serine. This modification alters the chemical properties and biological functions of the amino acid.

Synthesis Analysis

Methods

The synthesis of O-Sulfo-D-serine typically involves enzymatic sulfation or chemical sulfation methods.

  1. Enzymatic Synthesis:
    • Sulfotransferases are employed to transfer sulfate groups from activated sulfate donors (like 3'-phosphoadenosine-5'-phosphosulfate) to D-serine.
    • This process can be optimized by varying enzyme concentrations, substrate concentrations, and reaction conditions (e.g., pH and temperature).
  2. Chemical Synthesis:
    • Chemical methods may involve the use of sulfating agents such as sulfur trioxide-pyridine complex or dimethyl sulfate.
    • These reagents react with D-serine under controlled conditions to yield O-Sulfo-D-serine.

Technical Details

The efficiency and specificity of these synthesis methods can be analyzed through high-performance liquid chromatography (HPLC) and mass spectrometry, which confirm the formation and purity of O-Sulfo-D-serine.

Molecular Structure Analysis

Structure

O-Sulfo-D-serine retains the basic structure of D-serine but includes a sulfate group (-OSO₃) attached to its hydroxyl group. The molecular formula is C₃H₇NO₅S, indicating the presence of sulfur alongside carbon, hydrogen, nitrogen, and oxygen atoms.

Chemical Reactions Analysis

Reactions

O-Sulfo-D-serine can participate in various biochemical reactions:

  1. Enzymatic Reactions:
    • It may act as a substrate for enzymes such as serine racemase, which converts D-serine to L-serine.
    • The presence of the sulfate group can influence enzyme interactions and substrate specificity.
  2. Chemical Reactions:
    • It can undergo hydrolysis under acidic or basic conditions, leading to the release of D-serine and sulfuric acid.
    • The compound may also react with nucleophiles due to its electrophilic sulfate group.

Technical Details

The reactivity profile of O-Sulfo-D-serine can be studied using kinetic assays and spectroscopic techniques to determine reaction rates and mechanisms.

Mechanism of Action

Process

O-Sulfo-D-serine acts primarily as a neuromodulator in the central nervous system. Its mechanism involves:

  1. Binding to Receptors:
    • It binds to N-methyl-D-aspartate receptors (NMDARs), enhancing synaptic transmission and plasticity.
  2. Influence on Neurotransmission:
    • The sulfation increases its affinity for these receptors compared to non-sulfated forms, thereby modulating excitatory neurotransmission.

Data

Studies have shown that O-Sulfo-D-serine enhances long-term potentiation (LTP) in neuronal cultures, indicating its role in memory formation and cognitive functions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: O-Sulfo-D-serine is typically a white crystalline solid.
  • Solubility: It is soluble in water due to its polar nature imparted by both the amino acid structure and the sulfate group.

Chemical Properties

  • pH Stability: The compound remains stable within a physiological pH range but may degrade under extreme pH conditions.
  • Thermal Stability: It exhibits moderate thermal stability but should be stored at low temperatures to prevent degradation.
Applications

O-Sulfo-D-serine has several scientific applications:

  1. Neuroscience Research:
    • Used in studies investigating synaptic plasticity, learning, and memory mechanisms.
  2. Pharmacological Studies:
    • Potential therapeutic applications in treating neurodegenerative diseases due to its role in modulating neurotransmission.
  3. Biochemical Assays:
    • Employed in assays assessing enzyme activity related to amino acid metabolism and post-translational modifications.
Post-Translational Sulfonation Mechanisms in Eukaryotic Systems

Enzymatic Pathways for O-Sulfonation of Serine Residues

O-sulfonation represents a critical post-translational modification (PTM) that introduces sulfate groups onto serine residues, fundamentally altering protein function and localization. This process is mediated by a conserved enzymatic machinery centered on 3'-phosphoadenosine 5'-phosphosulfate (PAPS) biosynthesis and sulfotransferases (SULTs). PAPS synthesis occurs in a two-step adenosine triphosphate (ATP)-dependent process: First, ATP sulfurylase converts inorganic sulfate and ATP to adenosine 5'-phosphosulfate (APS), followed by APS kinase phosphorylation to yield PAPS. This activated sulfate donor is essential for all cellular sulfonation reactions [1] [4].

The transfer of sulfate to serine residues is catalyzed by cytosolic or Golgi-resident SULTs. Structural studies reveal that SULTs bind PAPS in a deep catalytic pocket, inducing conformational changes that expose the acceptor-binding site. For O-sulfonation of serine, the reaction proceeds via an SN2 nucleophilic substitution mechanism: The serine hydroxyl oxygen attacks the sulfur atom of PAPS, displacing PAP and forming a sulfate ester (O-sulfo-D-serine). This reaction is magnesium-independent but requires precise positioning of the serine residue by conserved active-site residues (e.g., His108 and Lys106 in SULT1A1) [1] [4].

Mass spectrometric analyses have identified O-sulfoserine in diverse eukaryotic proteins, including extracellular matrix components and neuronal receptors. The modification is reversible through sulfatase enzymes, allowing dynamic regulation of protein function. Unlike tyrosine sulfonation, serine-targeted sulfonation exhibits distinct substrate preferences due to steric constraints in SULT active sites that favor smaller residues [1] [5].

Table 1: Key Enzymes in Eukaryotic Serine O-Sulfonation

Enzyme ClassRepresentative IsoformsCellular LocalizationFunction in Pathway
PAPS synthetasePAPSS1, PAPSS2Cytosol/NucleusPAPS biosynthesis
Cytosolic sulfotransferaseSULT1A1, SULT1A3CytosolSerine sulfonation (small molecules/proteins)
Golgi sulfotransferase3-OST-3, 3-OST-5Golgi apparatusProteoglycan serine sulfonation
SulfataseSulf1, Sulf2Extracellular matrixO-sulfoserine hydrolysis

Substrate Specificity of Sulfotransferases in D-Serine Modification

Substrate recognition by sulfotransferases is governed by structural plasticity of their active sites. Crystal structures of human heparan sulfate 3-O-sulfotransferase isoform 3 (3-OST-3) complexed with tetrasaccharide substrates (δUA2S-GlcNS6S-IdoUA2S-GlcNS6S) reveal a conserved PAPS-binding core flanked by a highly adaptable acceptor-binding region. This region comprises two hydrophobic pockets: Pocket-1 (catalytic; formed by Phe24, Phe81, Lys106, His108, Val148, Phe247) and Pocket-2 (allosteric; formed by Phe76, Phe84, Ile89, Tyr240, Phe247). Pocket-1 positions the serine hydroxyl near the catalytic histidine, while Pocket-2 regulates access to the active site [2] [4].

For D-serine-containing peptides, stereospecificity arises from hydrogen bonding networks that discriminate against L-isomers. Mutational studies demonstrate that Gln255 and Lys368 in 3-OST-3 are critical for binding uronic acid carboxyl/sulfo groups adjacent to target serines. Substitution of these residues reduces catalytic efficiency by >90%, confirming their role in orienting serine acceptors. Similarly, in SULT1A1, Phe247 acts as a "molecular gate" – its conformational flexibility allows accommodation of diverse substrates but switches to a closed state upon binding D-serine derivatives, excluding bulkier residues [2] [4] [5].

Kinetic analyses reveal that substrate inhibition occurs at high D-serine concentrations due to non-productive binding in Pocket-2. In SULT1A1, this manifests when a second 3-cyano-7-hydroxycoumarin molecule stacks between Phe76 and Phe84, displacing catalytic water molecules. This mechanism limits sulfonation efficiency under physiological serine fluctuations [4].

Table 2: Structural Determinants of Sulfotransferase Substrate Specificity

Structural FeatureRole in D-Serine RecognitionFunctional Consequence of Mutation
PAPS-binding loop (Lys106-His108)Positions PAPS for nucleophilic attackLoss of sulfotransferase activity
Gating loop (residues 86–90)Controls access to catalytic pocketAltered kinetics for macromolecular substrates
Phe247 conformational switchStabilizes D-serine via π-stacking; gates Pocket-2 accessDisrupted allosteric inhibition
Gln255/Lys368 hydrogen bondingBinds carboxyl/sulfo groups of adjacent residuesImpaired substrate orientation

Temporal and Spatial Regulation of Sulfonation in Cellular Compartments

Sulfonation dynamics are compartmentalized to regulate substrate availability and enzyme activity. Cytosolic sulfonation primarily targets small molecules (e.g., neurotransmitters) via SULT1A enzymes, while Golgi-resident sulfotransferases (e.g., 3-OST-3) modify nascent proteins. This spatial segregation ensures that O-sulfo-D-serine formation occurs either during protein folding (Golgi) or in response to metabolic signals (cytosol) [2] [4].

In neurons, D-serine sulfonation is regulated by intercompartmental shuttling. L-serine synthesized in astrocytes (via 3-phosphoglycerate dehydrogenase) is exported to neurons, where it is racemized to D-serine and sulfonated. The resulting O-sulfo-D-serine accumulates in synaptic vesicles for activity-dependent release. This neuron-astrocyte coupling creates a transcellular metabolic pathway that localizes sulfonation to synapses during NMDA receptor activation [7].

Plant studies further illustrate compartment-specific control. In Arabidopsis thaliana, serine acetyltransferase (SAT) isoforms localize to cytosol, plastids, and mitochondria. Non-aqueous fractionation shows cytosolic SAT pools correlate with O-acetylserine production – a precursor for sulfonated compounds. Crucially, cysteine biosynthesis (requiring O-acetylserine) occurs predominantly in the cytosol, suggesting sulfonation may regulate sulfur metabolism flux across compartments [6].

Temporal regulation occurs via:

  • Transcriptional control: Stress-induced ATF4 upregulates SSP enzymes under serine deprivation, increasing sulfonation capacity [8].
  • Allosteric feedback: O-sulfo-D-serine inhibits PAPSS1, preventing PAPS overproduction [4].
  • Substrate channeling: The cysteine synthase complex (SAT-OASTL) directly channels O-acetylserine to sulfotransferases, prioritizing glutathione synthesis during oxidative stress [6].

Table 3: Compartment-Specific Sulfonation Machinery

Cellular CompartmentKey Enzymes/TransportersPrimary SubstratesBiological Output
CytosolSULT1A1, PAPSS2, serine racemaseD-serine, phenolic compoundsNeurotransmitter regulation
Golgi apparatus3-OST-3, PAPST1 (PAPS transporter)Proteoglycan serine residuesHeparan sulfate maturation
MitochondriaSAT3, OASTLO-acetylserineCysteine synthesis precursor
Synaptic vesiclesVesicular sulfotransferase (putative)D-serineNMDA receptor modulation

Properties

CAS Number

19794-48-0

Product Name

O-Sulfo-D-serine

IUPAC Name

(2R)-2-amino-3-sulfooxypropanoic acid

Molecular Formula

C3H7NO6S

Molecular Weight

186.16 g/mol

InChI

InChI=1S/C3H7NO6S/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m1/s1

InChI Key

LFZGUGJDVUUGLK-UWTATZPHSA-N

SMILES

C(C(C(=O)O)N)OS(=O)(=O)O

Synonyms

O-Sulfo-D-serine;19794-48-0;AC1OLRUK;H-D-Ser(SO3H)-OH;ZINC4899846;(2R)-2-amino-3-sulfooxypropanoicacid;I14-33923

Canonical SMILES

C(C(C(=O)O)N)OS(=O)(=O)O

Isomeric SMILES

[2H]C([C@H](C(=O)O)N)OS(=O)(=O)O

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